Pyrimidinepropionic acid, 1(2h)-,alpha-amino-3,4-dihydro-2,4-dioxo-,hydrate
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Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Propionic acid is a short-chain saturated fatty acid that is involved in many biological processes .
Synthesis Analysis
The synthesis of pyrimidines can be achieved through various methods. For instance, heating of pyrimidines in BuOH at reflux in the presence of MeONa affords pyrido [2,3- d ]-pyrimidin-5-ones . The synthesis of propionic acid can be achieved through various industrial processes .Molecular Structure Analysis
Pyrimidines have a six-membered ring with two nitrogen atoms at positions 1 and 3 . Propionic acid has a three-carbon chain with a carboxyl group at one end .Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions. For example, the cyclization involves the methyl group of the acetyl moiety and the amide carbonyl group .Physical And Chemical Properties Analysis
Pyrimidines have various physical and chemical properties. For example, they have pK a values in both basic and acidic media . Propionic acid has a pungent, penetrating odor at room temperature .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-amino-3-(2,4-dioxopyrimidin-1-yl)propanoic acid;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4.H2O/c8-4(6(12)13)3-10-2-1-5(11)9-7(10)14;/h1-2,4H,3,8H2,(H,12,13)(H,9,11,14);1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCYLBAKLAJZLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CC(C(=O)O)N.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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